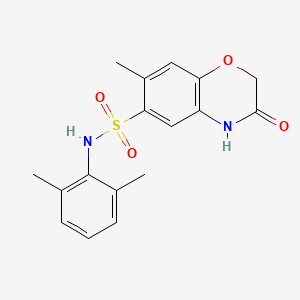![molecular formula C20H20O4 B5775597 4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one CAS No. 6632-38-8](/img/structure/B5775597.png)
4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is also known as ECG or 7-methoxyflavone. This compound has gained attention for its potential therapeutic applications due to its ability to modulate various biological processes.
Mécanisme D'action
ECG exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. ECG has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes. Furthermore, ECG has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
ECG has been shown to have various biochemical and physiological effects. Research has shown that ECG can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. ECG has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, ECG has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ECG has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, ECG has been extensively studied, and its effects have been well-characterized. However, one limitation of ECG is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ECG. One area of interest is the potential use of ECG as a therapeutic agent for various inflammatory diseases. Additionally, research could focus on the development of more efficient synthesis methods for ECG. Furthermore, research could investigate the potential use of ECG in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of ECG involves the reaction between 7-hydroxyflavone and 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields ECG as a yellow crystalline solid.
Applications De Recherche Scientifique
ECG has been extensively studied for its potential therapeutic applications. Research has shown that ECG can modulate various biological processes such as inflammation, oxidative stress, and apoptosis. ECG has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, ECG has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
4-ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFFGMOEWNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984906 |
Source


|
| Record name | 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
CAS RN |
6632-38-8 |
Source


|
| Record name | 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)


![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide](/img/structure/B5775550.png)
![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)


![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)

![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

